molecular formula C10H8N2O2 B129180 2-Aminoquinoline-4-carboxylic acid CAS No. 157915-68-9

2-Aminoquinoline-4-carboxylic acid

Cat. No. B129180
CAS RN: 157915-68-9
M. Wt: 188.18 g/mol
InChI Key: CZCNNACKTTUWQA-UHFFFAOYSA-N
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Description

2-Aminoquinoline-4-carboxylic acid is a derivative of quinoline, a heterocyclic compound with a benzene ring fused to a pyridine ring . It has a molecular weight of 188.19 . The compound is a weak tertiary base and can form salts with acids .


Synthesis Analysis

The synthesis of quinoline derivatives has been achieved through various protocols such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and others . For instance, 2-methylquinoline has been synthesized using a modified Doebner–von Miller reaction protocol in the presence of a strong acid .


Molecular Structure Analysis

The molecular structure of 2-Aminoquinoline-4-carboxylic acid consists of a benzene ring fused with a pyridine ring, making it a significant class of organic medicinal compounds . The compound has 246 MOs, of which 38 are occupied and 208 are unoccupied .


Chemical Reactions Analysis

Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . For example, 2-methylquinoline was synthesized using a modified Doebner–von Miller reaction protocol in the presence of a strong acid .


Physical And Chemical Properties Analysis

2-Aminoquinoline-4-carboxylic acid is a solid compound at room temperature . It has a molecular weight of 188.19 and a melting point of 281-282°C .

Scientific Research Applications

Synthesis of Biologically Active Compounds

2-Aminoquinoline-4-carboxylic acid serves as a key scaffold in the synthesis of various biologically active quinoline derivatives. These compounds are extensively studied for their potential in drug discovery due to their diverse pharmacological properties . The versatility of the quinoline ring allows for the development of new therapeutic agents with improved efficacy and reduced side effects.

Antibacterial Agents

Research indicates that quinoline derivatives exhibit significant antibacterial activity. The structural modification of 2-Aminoquinoline-4-carboxylic acid can lead to the development of novel antibacterial agents, which are crucial in the fight against antibiotic-resistant bacterial strains . The length of the side chain attached to the quinoline nucleus can be varied to optimize antibacterial properties.

Organic Synthesis

In organic chemistry, 2-Aminoquinoline-4-carboxylic acid is used as a building block for the synthesis of complex molecules. Its carboxylic acid group is reactive and can undergo various transformations, making it a valuable compound for constructing diverse organic structures .

Nanotechnology

The carboxylic acid group of 2-Aminoquinoline-4-carboxylic acid can be employed to modify the surface of nanoparticles. This modification enhances the dispersion and incorporation of nanoparticles into polymer matrices, leading to the development of advanced nanomaterials with specific properties for various applications .

Polymer Chemistry

2-Aminoquinoline-4-carboxylic acid can be utilized in polymer chemistry as a monomer or an additive. Its incorporation into polymers can impart unique characteristics such as enhanced mechanical strength, thermal stability, and chemical resistance .

Medicinal Chemistry

The quinoline core of 2-Aminoquinoline-4-carboxylic acid is found in many natural and synthetic medicinal compounds. It’s particularly significant in the design of drugs targeting central nervous system disorders, cancer, and infectious diseases, due to its ability to interact with various biological targets .

Safety and Hazards

The compound should be handled with care to avoid dust formation and inhalation. It is recommended to use personal protective equipment and ensure adequate ventilation during handling . Contact with skin, eyes, or clothing should be avoided .

Future Directions

Quinoline and its derivatives have shown a broad range of biological activities, making them an important class of compounds for new drug development . Future research could focus on the development of more biomolecular quinolines for drug development .

properties

IUPAC Name

2-aminoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-9-5-7(10(13)14)6-3-1-2-4-8(6)12-9/h1-5H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCNNACKTTUWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390229
Record name 2-aminoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoquinoline-4-carboxylic acid

CAS RN

157915-68-9
Record name 2-Amino-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157915-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-aminoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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